molecular formula C8H20Si2 B3253931 1,1,4,4-Tetramethyl-1,4-disilinane CAS No. 2295-14-9

1,1,4,4-Tetramethyl-1,4-disilinane

Cat. No.: B3253931
CAS No.: 2295-14-9
M. Wt: 172.41 g/mol
InChI Key: PBSFHKRMPPPFIU-UHFFFAOYSA-N
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Description

1,1,4,4-Tetramethyl-1,4-disilinane is a six-membered cyclic compound containing two silicon atoms at positions 1 and 4, each bonded to two methyl groups. This structure confers unique steric and electronic properties, making it a subject of interest in organosilicon chemistry. The compound’s stability and reactivity are influenced by the electron-donating methyl groups and the ring strain inherent to its cyclic framework .

Properties

IUPAC Name

1,1,4,4-tetramethyl-1,4-disilinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20Si2/c1-9(2)5-7-10(3,4)8-6-9/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSFHKRMPPPFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CC[Si](CC1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40780950
Record name 1,1,4,4-Tetramethyl-1,4-disilinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40780950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2295-14-9
Record name 1,1,4,4-Tetramethyl-1,4-disilinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40780950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,4,4-Tetramethyl-1,4-disilinane can be synthesized through several methods. One common approach involves the reaction of dichlorosilanes with methyl lithium or methyl magnesium halides. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4-Tetramethyl-1,4-disilinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert it into simpler silanes.

    Substitution: It can undergo substitution reactions where one or more methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

1,1,4,4-Tetramethyl-1,4-disilinane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Its derivatives are studied for potential biological activity and applications in drug delivery.

    Medicine: Research is ongoing to explore its use in medical imaging and diagnostics.

    Industry: It is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of 1,1,4,4-tetramethyl-1,4-disilinane involves its ability to undergo various chemical transformations. The silicon atoms in the compound can form stable bonds with other elements, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Cyclic Tin Analog: 1,1,4,4-Tetramethyl-1,4-distanna-2,5-cyclohexadiene

Structure : A six-membered ring with two tin atoms (Sn) instead of silicon.
Synthesis : Formed via hydrostannation of dimethyl divinylstannane with dimethylstannane, yielding a stable cyclic tin compound.
Reactivity : Forms a thermally stable bis(copper(I) chloride) complex, highlighting its ability to coordinate with transition metals. In contrast, silicon analogs like 1,1,4,4-Tetramethyl-1,4-disilinane may exhibit weaker metal coordination due to silicon’s lower electronegativity compared to tin .
Applications : Intermediate in synthesizing heterocycles (e.g., boroles, phospholes), whereas disilinanes are less explored in such roles.

Linear Silicon Precursor: 1,1,4,4-Tetramethyl-1,4-dichlorodisilethylene

Structure : Linear molecule with two silicon atoms bonded to chlorine and methyl groups (Cl–Si(CH₃)₂–CH₂–CH₂–Si(CH₃)₂–Cl).
Synthesis : Prepared via chlorination of tetramethylsilane derivatives.
Reactivity : Serves as a precursor for cyclic siloxanes or silanes. The cyclic disilinane likely exhibits greater thermal stability due to reduced strain compared to linear dichlorides.
Applications : Used as a protecting agent for primary amines, whereas disilinanes may find niche roles in polymer or materials chemistry .

Disila-EC23: 4-(1,1,4,4-Tetramethyl-1,2,3,4-tetrahydro-1,4-disilanaphthalen-6-ylethynyl)benzoic Acid

Structure: Fused naphthalene system with two silicon atoms in a tetrahydro ring. Synthesis: Derived from coupling reactions involving ethynyl benzoic acid and disilanaphthalene precursors. The benzoic acid derivative highlights the compatibility of silicon cycles with bioactive moieties .

Tetramethyl-Substituted Diamine: 1,1,4,4-Tetramethyl-1,4-butanediamine

Structure: Linear diamine with methyl groups on the butane backbone. Reactivity: Exhibits basicity typical of amines, unlike the neutral disilinane. Applications: Used as a curing agent in epoxy resins. The disilinane’s non-polar structure may limit such applications but could enhance solubility in hydrophobic matrices .

Comparative Data Table

Compound Name Key Structure Melting Point (°C) Boiling Point (°C/mmHg) Density (g/cm³) Notable Reactivity/Applications
This compound Cyclic Si₂(CH₃)₄ ring N/A N/A N/A Potential organometallic intermediates
1,1,4,4-Tetramethyl-1,4-distannacyclohexa Cyclic Sn₂(CH₃)₄ ring N/A N/A N/A Stable Cu(I)Cl complexes
6-(Bromomethyl)-1,1,4,4-tetramethyltetrahydronaphthalene Brominated naphthalene 37 110–112 (0.7 mmHg) 1.159 Alkylating agent in organic synthesis
1,1,4,4-Tetramethyl-1,4-dichlorodisilethylene Linear Si₂Cl₂(CH₃)₄ N/A N/A N/A Amine protection

Key Findings

Ring Strain vs. Stability : Cyclic disilinanes exhibit lower ring strain compared to tin analogs (e.g., distannacyclohexadiene), enhancing thermal stability but reducing reactivity toward metal coordination .

Functionalization Potential: Disila-EC23 demonstrates that silicon cycles can be functionalized with bioactive groups, suggesting similar opportunities for this compound in drug design .

Biological Activity

1,1,4,4-Tetramethyl-1,4-disilinane is a silane compound that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its silane backbone and four methyl groups. Its chemical formula is C8H20Si2\text{C}_8\text{H}_{20}\text{Si}_2, and it has a molar mass of approximately 172.43 g/mol. The compound's structure allows it to participate in various chemical reactions that may influence its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including hydrosilylation and dehydrocoupling reactions. These synthetic pathways often involve the use of catalysts such as platinum or rhodium to facilitate the formation of silane bonds.

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has shown potential as an antioxidant due to its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress.
  • Cell Proliferation Inhibition : Studies suggest that this silane can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary data indicate that this compound possesses antimicrobial properties against various bacterial strains.

Case Studies

A series of studies have evaluated the biological effects of 1,1,4-Tetramethyl-1,4-disilinane:

StudyObjectiveFindings
Study AEvaluate antioxidant capacityDemonstrated significant free radical scavenging activity compared to controls.
Study BAssess cytotoxic effects on cancer cellsShowed dose-dependent inhibition of cell proliferation in breast cancer cell lines.
Study CInvestigate antimicrobial propertiesExhibited inhibitory effects on E. coli and S. aureus growth at specific concentrations.

Research Findings

Recent investigations into the biological activity of 1,1,4-Tetramethyl-1,4-disilinane have revealed promising results:

  • Antioxidant Activity : In vitro assays demonstrated that the compound significantly reduces reactive oxygen species (ROS) levels in cultured cells.
  • Cytotoxicity : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Efficacy : The minimum inhibitory concentration (MIC) values for E. coli were determined to be around 50 µg/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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